Adenosine, N-(triphenylmethyl)-5'-O-(triphenylmethyl)-

Description

Systematic Nomenclature and CAS Registry Analysis

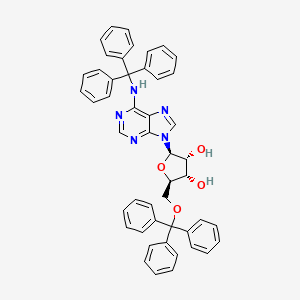

Adenosine, N-(triphenylmethyl)-5'-O-(triphenylmethyl)- is systematically named (2R,3R,4S,5R)-2-(6-(tritylamino)-9H-purin-9-yl)-5-((trityloxy)methyl)tetrahydrofuran-3,4-diol according to IUPAC guidelines. The compound’s CAS Registry Number, 31085-55-9 , serves as a unique identifier in chemical databases and regulatory frameworks. The nomenclature reflects the dual trityl (triphenylmethyl) protections at the N6-amino group of adenine and the 5'-hydroxy group of the ribose moiety, which are critical for its synthetic utility in nucleotide chemistry.

Molecular Formula and Stereochemical Configuration

The molecular formula C48H41N5O4 (molecular weight: 751.87 g/mol ) confirms the presence of two trityl groups (C19H15 each) attached to the adenosine scaffold. The stereochemical configuration at the ribose ring is defined by four stereocenters:

- C1' (anomeric carbon) : R-configuration

- C2' and C3' : R- and S-configurations, respectively, typical of β-D-ribofuranose

- C4' : R-configuration.

The tetrahydrofuran ring adopts a C3'-endo (N-type) sugar pucker , as inferred from analogous trityl-protected nucleosides. This conformation influences the compound’s reactivity in phosphorylation and glycosylation reactions.

Crystallographic and Spectroscopic Characterization

While crystallographic data for this compound are not explicitly reported in the provided sources, 1H NMR spectroscopy reveals characteristic signals for the trityl protons (δ 7.1–7.4 ppm, aromatic) and ribose protons (δ 4.0–5.5 ppm). The mass spectrum (ESI-MS) exhibits a prominent [M+H]+ ion at m/z 752.9, consistent with the molecular formula.

Infrared (IR) spectroscopy identifies key functional groups:

Table 3: Spectroscopic Signatures

| Technique | Key Signals | Source Index |

|---|---|---|

| 1H NMR | δ 7.1–7.4 ppm (trityl aromatics) | |

| ESI-MS | [M+H]+ at m/z 752.9 | |

| IR | ~3400 cm⁻¹ (N-H), ~1100 cm⁻¹ (C-O-C) |

The absence of reported X-ray diffraction data suggests opportunities for further structural studies to resolve bond lengths and dihedral angles.

Properties

IUPAC Name |

(2R,3R,4S,5R)-2-[6-(tritylamino)purin-9-yl]-5-(trityloxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H41N5O4/c54-42-40(31-56-48(37-25-13-4-14-26-37,38-27-15-5-16-28-38)39-29-17-6-18-30-39)57-46(43(42)55)53-33-51-41-44(49-32-50-45(41)53)52-47(34-19-7-1-8-20-34,35-21-9-2-10-22-35)36-23-11-3-12-24-36/h1-30,32-33,40,42-43,46,54-55H,31H2,(H,49,50,52)/t40-,42-,43-,46-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQGEEYNQDRTDY-QQJAHVSNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)C6C(C(C(O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)[C@H]6[C@@H]([C@@H]([C@H](O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H41N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

751.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of Adenosine, N-(triphenylmethyl)-5'-O-(triphenylmethyl)- typically involves:

- Selective N-protection of the adenine base at the exocyclic amino group (N6-position) with a triphenylmethyl (trityl) protecting group.

- Protection of the 5'-hydroxyl group of the ribose sugar with a triphenylmethyl group.

Both protections are usually carried out sequentially or simultaneously using triphenylmethyl chloride (trityl chloride) in the presence of a base.

Detailed Preparation Procedure

Starting Material: Adenosine or its derivatives (e.g., 2'-deoxyadenosine) as the nucleoside scaffold.

Protection of the 5'-Hydroxyl Group:

- Adenosine is dissolved in a suitable aprotic solvent such as pyridine or dichloromethane.

- Triphenylmethyl chloride is added slowly under stirring at low temperature (0–5 °C) to selectively protect the primary 5'-hydroxyl group.

- The reaction mixture is typically stirred for several hours at room temperature to ensure complete conversion.

- The reaction progress is monitored by thin-layer chromatography (TLC).

Protection of the N6-Amino Group:

- After 5'-O-tritylation, the N6-amino group is protected by adding additional trityl chloride under slightly acidic or neutral conditions.

- The reaction is carried out in anhydrous solvents such as dichloromethane or DMF.

- The reaction time ranges from several hours to overnight to achieve full N-tritylation.

- The product is purified by column chromatography or recrystallization.

-

- The crude product is purified using silica gel chromatography.

- Elution solvents typically involve gradients of dichloromethane and methanol or ethyl acetate.

- Final product is obtained as a crystalline solid.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| 5'-O-Tritylation | Triphenylmethyl chloride, base | Pyridine/DCM | 0–25 °C | 2–6 hours | Selective for primary OH |

| N6-N-Tritylation | Triphenylmethyl chloride | DCM/DMF | Room temperature | 6–12 hours | Protects exocyclic amino group |

| Purification | Silica gel chromatography | DCM/MeOH or EtOAc | Ambient | Until pure | Remove impurities |

Alternative Methods and Variations

- In some protocols, both protections are carried out in a one-pot reaction by controlling reagent equivalents and reaction times.

- Use of different bases such as triethylamine or 4-dimethylaminopyridine (DMAP) can improve selectivity and yield.

- Protection may also be achieved via trityl tetrafluoroborate salts for milder conditions.

Research Findings and Analytical Data

Yields and Purity

- Typical yields for the two-step protection range from 60% to 85% after purification.

- Purity is confirmed by NMR spectroscopy, showing characteristic aromatic signals of triphenylmethyl groups and disappearance of free amino and hydroxyl protons.

- Mass spectrometry confirms the molecular ion peak consistent with the doubly tritylated adenosine.

Spectroscopic Characterization

| Technique | Key Observations |

|---|---|

| 1H NMR | Aromatic protons of triphenylmethyl at 7.2–7.5 ppm; disappearance of NH2 and 5'-OH signals |

| 13C NMR | Signals for trityl carbons around 145–150 ppm; sugar carbons shifted due to protection |

| Mass Spectrometry | Molecular ion peak at m/z consistent with C44H35N5O4 (approx. 657 g/mol) |

| IR Spectroscopy | Absence of NH2 stretch; presence of aromatic C-H stretches |

Comparative Analysis with Related Compounds

| Compound | Protection Sites | Molecular Weight (g/mol) | Notes |

|---|---|---|---|

| Adenosine, N-(triphenylmethyl)-5'-O-(triphenylmethyl)- | N6-amino and 5'-OH | ~657 | Dual trityl protection for selective chemistry |

| 5'-O-(Triphenylmethyl)adenosine | 5'-OH only | ~509 | Single protection, more reactive amino group |

| N6-(Triphenylmethyl)adenosine | N6-amino only | ~548 | Single protection, free 5'-OH group |

Chemical Reactions Analysis

Types of Reactions

Adenosine, N-(triphenylmethyl)-5’-O-(triphenylmethyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to remove the triphenylmethyl protecting groups, regenerating the free amino and hydroxyl groups.

Substitution: The triphenylmethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like hydrogen in the presence of a palladium catalyst or lithium aluminum hydride can be employed.

Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are often used to remove the triphenylmethyl groups.

Major Products Formed

The major products formed from these reactions include the deprotected adenosine molecule and various oxidized or substituted derivatives, depending on the specific reaction conditions used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C30H31N5O5

- CAS Number: 31085-55-9

- IUPAC Name: Adenosine, N-(triphenylmethyl)-5'-O-(triphenylmethyl)-

The triphenylmethyl groups enhance the lipophilicity and stability of the adenosine structure, making it an interesting candidate for various applications.

Chemistry

Synthesis and Reactivity:

Adenosine derivatives are utilized as building blocks in organic synthesis. The triphenylmethyl groups provide stability and reactivity that facilitate various chemical transformations. The compound can undergo reactions such as:

- Substitution Reactions: The triphenylmethyl groups can be replaced with other functional groups.

- Deprotection Strategies: The compound can serve as a protecting group for hydroxyl functionalities during multi-step syntheses.

Table 1: Chemical Reactions of Adenosine Derivatives

| Reaction Type | Description |

|---|---|

| Substitution | Replacement of triphenylmethyl groups with other moieties |

| Deprotection | Release of protected hydroxyl groups in synthetic pathways |

Biology

Biochemical Probes:

The compound is studied as a fluorescent probe for monitoring biological interactions. Its structural features allow it to interact with biomolecules, making it useful for studying:

- Protein-Ligand Interactions: The compound can bind to specific proteins, altering their activity and providing insights into cellular mechanisms.

- Enzyme Activity: It serves as a substrate or inhibitor in enzymatic assays.

Case Study 1: Protein Binding Assay

In a study examining the binding affinity of adenosine derivatives to specific receptors, it was found that this compound exhibited significant binding to adenosine receptors, demonstrating its potential as a therapeutic agent.

Medicine

Therapeutic Applications:

Research indicates that adenosine derivatives have potential therapeutic uses due to their ability to modulate cellular signaling pathways. Key applications include:

- Anti-inflammatory Agents: The compound has shown promise in reducing inflammation in preclinical models.

- Cardiovascular Health: Adenosine derivatives are being investigated for their role in cardioprotection during ischemic events.

Table 2: Therapeutic Potential of Adenosine Derivatives

| Application | Mechanism of Action |

|---|---|

| Anti-inflammatory | Modulation of immune responses |

| Cardioprotection | Protection against ischemia-induced damage |

Pharmaceutical Development

The stability and reactivity of adenosine derivatives make them suitable candidates for drug formulation. They can be used to develop new therapeutic agents targeting various diseases.

Biotechnology

In biotechnological applications, these compounds can serve as substrates for enzyme-catalyzed reactions or as components in biosensors.

Mechanism of Action

The mechanism of action of Adenosine, N-(triphenylmethyl)-5’-O-(triphenylmethyl)- primarily involves its role as a protected form of adenosine. The triphenylmethyl groups protect the reactive amino and hydroxyl groups, allowing for selective reactions at other sites on the molecule. Upon removal of the protecting groups, the free adenosine can interact with its molecular targets, such as adenosine receptors and enzymes involved in nucleotide metabolism .

Comparison with Similar Compounds

Structural and Functional Group Variations

a. 5'-O-Tritylated Nucleosides

- 5'-O-Trityl-2'-Deoxyuridine (CAS 14270-73-6) : This uridine derivative features a trityl group at the 5'-position, leaving the 2'-deoxyribose and uracil base unmodified. Its synthesis yields (~76–93%) and melting points (107–145°C) vary depending on the acyl groups at the 2',3'-positions .

- 2',3'-Di-O-Acyl-5'-O-Trityl Cytidine Derivatives : Compounds like 2',3'-di-O-lauroyl-5'-O-trityl cytidine (yield: 93.2%, m.p. 107–109°C) demonstrate the stability of the trityl group during acylation reactions. The 5'-O-trityl group remains intact under mild acidic conditions, enabling selective deprotection .

b. Amino-Protected Adenosine Derivatives

- N-Benzoyl-3'-O-DMT-2'-Deoxyadenosine: This adenosine derivative uses a benzoyl group for N6 protection and a dimethoxytrityl (DMT) group at the 3'-position. The DMT group offers labile protection under acidic conditions, contrasting with the robust trityl group .

- N-(Triphenylmethyl)-5-(4'-Bromomethylbiphenyl-2-yl)tetrazole: A non-nucleoside example where trityl protects a tetrazole nitrogen, highlighting its utility in stabilizing reactive intermediates .

c. Dual-Protected Nucleosides

- 3'-Azido-3'-Deoxy-5'-O-Trityl Thymidine : Combines a 5'-trityl group with a 3'-azido modification for click chemistry applications. The trityl group enhances solubility in organic solvents during synthesis .

Physicochemical Properties

Notes:

- The dual tritylation in the target compound likely reduces aqueous solubility compared to mono-tritylated analogs, necessitating polar aprotic solvents (e.g., DMF) for handling .

- Higher melting points are anticipated due to increased molecular rigidity from two trityl groups.

Biological Activity

Adenosine, N-(triphenylmethyl)-5'-O-(triphenylmethyl)- is a synthetic derivative of adenosine, a nucleoside that plays crucial roles in various biological processes. This compound has garnered interest due to its potential therapeutic applications, particularly in the fields of oncology and neurology.

Chemical Structure and Properties

The chemical structure of Adenosine, N-(triphenylmethyl)-5'-O-(triphenylmethyl)- is characterized by the presence of triphenylmethyl groups that enhance its stability and bioavailability. The modification of adenosine with these bulky groups affects its interaction with biological targets, potentially leading to altered pharmacological properties.

Adenosine and its derivatives typically exert their biological effects through interactions with adenosine receptors (A1, A2A, A2B, and A3). These G protein-coupled receptors are involved in numerous physiological processes including:

- Regulation of vascular tone

- Neurotransmission

- Immune response modulation

The triphenylmethyl modifications may influence receptor binding affinity and selectivity, which is crucial for therapeutic efficacy.

Anticancer Properties

Recent studies have indicated that adenosine derivatives can exhibit significant anticancer activity. The mechanism often involves:

- Induction of apoptosis : Certain compounds can trigger programmed cell death in cancer cells.

- Inhibition of tumor growth : By modulating signaling pathways associated with cell proliferation.

For instance, a study highlighted the ability of triphenylmethyl derivatives to inhibit the proliferation of various cancer cell lines by inducing apoptosis through mitochondrial pathways.

Neuroprotective Effects

Adenosine has been recognized for its neuroprotective properties. Research suggests that triphenylmethyl modifications may enhance these effects by:

- Reducing excitotoxicity : By modulating glutamate receptor activity.

- Promoting neurogenesis : Enhancing the survival and differentiation of neural stem cells.

In animal models, administration of adenosine derivatives has shown promise in protecting against neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Case Studies

-

Study on Anticancer Activity :

- Researchers synthesized several triphenylmethyl-modified adenosine derivatives and tested their efficacy against human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, suggesting potential as chemotherapeutic agents.

- Neuroprotection in Models of Ischemia :

Data Tables

Q & A

Q. What are the key synthetic steps for introducing triphenylmethyl (trityl) groups to adenosine derivatives, and how are they validated?

The synthesis involves sequential protection of hydroxyl and amine groups. For example, 5'-O-tritylation is achieved using triphenylmethyl chloride in anhydrous pyridine at −5 °C, followed by purification via silica gel chromatography . Validation relies on 1H-NMR :

- Trityl protons appear as multiplets at δ 7.35 (6H, aromatic) and δ 7.30 (9H, aromatic).

- Downfield shifts of ribose protons (e.g., H-5' at δ 5.30 ppm) confirm steric effects of the trityl group .

Q. How does the trityl group influence the reactivity of adenosine derivatives in subsequent reactions?

The bulky trityl group at the 5'-position sterically shields the hydroxyl, enabling selective functionalization at the 2' and 3' positions. For example, 2',3'-di-O-acylation proceeds efficiently in dry DMF with acyl chlorides at 0 °C, yielding derivatives (e.g., 2',3'-di-O-hexanoyl) without competing side reactions .

Q. What spectroscopic techniques are critical for characterizing trityl-protected adenosine derivatives?

- 1H-NMR : Identifies trityl protons and ribose conformation shifts.

- FTIR : Confirms ester formation (C=O stretch at ~1740 cm⁻¹) in acylated derivatives.

- Elemental analysis : Validates molecular formulas (e.g., C24H29N5O3 for tritylated adenosine) .

Advanced Research Questions

Q. How can researchers optimize yields in large-scale synthesis of trityl-protected adenosine derivatives?

- Temperature control : Maintain −5 °C during tritylation to minimize hydrolysis .

- Solvent choice : Use anhydrous pyridine for tritylation and DMF for acylation to enhance solubility and reaction efficiency .

- Work-up : Employ gradient elution (CHCl₃:CH₃OH, 24:1) during chromatography to isolate high-purity products (>90% yield) .

Q. What strategies address conflicting data in structural elucidation of tritylated derivatives?

- Multi-spectral correlation : Cross-validate NMR, FTIR, and mass spectrometry. For instance, discrepancies in H-5' chemical shifts may arise from solvent polarity; replicate experiments in CDCl₃ vs. DMSO-d₆ .

- X-ray crystallography : Resolve ambiguous NOE signals in crowded aromatic regions (e.g., overlapping trityl and nucleobase protons) .

Q. How do steric effects of the trityl group impact biological activity in derived analogs?

- Antimicrobial studies : Acylated derivatives (e.g., 2',3'-di-O-heptanoyl) show enhanced lipid solubility, improving membrane penetration. Activity correlates with acyl chain length (C6–C14) .

- Enzyme interactions : Trityl groups may hinder binding to kinases or phosphorylases; compare activity of 5'-trityl vs. 5'-OH adenosine in enzymatic assays .

Q. What are the challenges in selective deprotection of trityl groups without degrading the adenosine core?

- Acid sensitivity : Use mild conditions (e.g., 80% acetic acid, 2 h at 25 °C) to cleave trityl while preserving glycosidic bonds.

- Monitoring : Track deprotection via TLC (disappearance of trityl’s UV-active spot at Rf 0.7 in CHCl₃:MeOH) .

Methodological Design Questions

Q. How to design a derivative library for structure-activity relationship (SAR) studies?

Q. What experimental controls are essential when analyzing tritylated adenosine in biological assays?

Q. How to troubleshoot low yields in 2',3'-di-O-acylation reactions?

- Moisture exclusion : Ensure strict anhydrous conditions (e.g., molecular sieves in DMF).

- Stoichiometry : Use 4 equivalents of acyl chloride to drive reaction completion .

- Alternative catalysts : Test DMAP (4-dimethylaminopyridine) to accelerate acylation .

Data Contradiction Analysis

Q. How to resolve discrepancies between calculated and observed elemental analysis results?

- Hydration effects : Account for residual solvent (e.g., CHCl₃) in crystallized products.

- Byproduct identification : Use LC-MS to detect minor impurities (e.g., mono-acylated species) .

Q. Why might NMR spectra show unexpected splitting patterns in tritylated derivatives?

- Dynamic effects : Trityl rotation at room temperature can average signals; acquire spectra at −20 °C to resolve splitting .

- Diastereomer formation : Check for racemization during acylation using chiral HPLC .

Advanced Applications

Q. How can tritylated adenosine serve as an intermediate in oligonucleotide synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.